(R)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

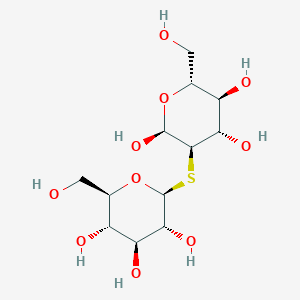

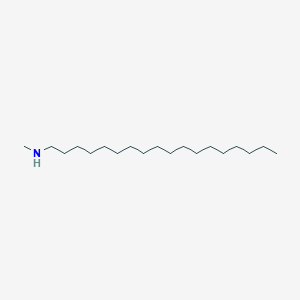

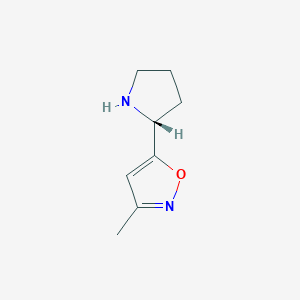

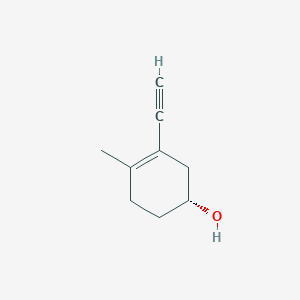

“®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains an isoxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole” likely involves a pyrrolidine ring attached to an isoxazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole” are not available in the retrieved information .Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Oncology and Radiology , specifically in the development of Positron Emission Tomography (PET) tracers for cancer imaging .

Summary of the Application

Fibroblast Activation Protein (FAP) is a membrane-tethered serine protease overexpressed in the reactive stromal fibroblasts of more than 90% of human carcinomas, making it a promising target for developing radiopharmaceuticals for imaging and therapy of carcinomas . Two novel ®-pyrrolidin-2-yl-boronic acid-based FAP-targeted ligands were synthesized for this purpose .

Methods of Application or Experimental Procedures

The two novel ligands, named SB02055 and SB04028, were synthesized and their Gallium-68 (68Ga) complexes were evaluated in preclinical studies . The binding affinities of these ligands to FAP were determined using enzymatic assays . PET imaging and biodistribution studies were conducted in HEK293T:hFAP tumor-bearing mice .

Results or Outcomes

The FAP binding affinities (IC50) of natGa-SB02055, natGa-SB04028 and a previously reported compound, natGa-PNT6555, were found to be 0.41±0.06, 13.9±1.29 and 78.1±4.59 nM, respectively . PET imaging showed that while [68Ga]Ga-SB02055 presented with a nominal tumor uptake (1.08±0.37 %ID/g), [68Ga]Ga-SB04028 demonstrated clear tumor visualization with 1.5-fold higher tumor uptake (10.1±0.42 %ID/g) compared to [68Ga]Ga-PNT6555 (6.38±0.45 %ID/g) .

Cancer Imaging with ®-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers

Specific Scientific Field

This application falls under the field of Oncology and Radiology , specifically in the development of Positron Emission Tomography (PET) tracers for cancer imaging .

Summary of the Application

Fibroblast Activation Protein (FAP) is a membrane-tethered serine protease overexpressed in the reactive stromal fibroblasts of more than 90% of human carcinomas, making it a promising target for developing radiopharmaceuticals for imaging and therapy of carcinomas . Two novel ®-pyrrolidin-2-yl-boronic acid-based FAP-targeted ligands were synthesized for this purpose .

Methods of Application or Experimental Procedures

The two novel ligands, named SB02055 and SB04028, were synthesized and their Gallium-68 (68Ga) complexes were evaluated in preclinical studies . The binding affinities of these ligands to FAP were determined using enzymatic assays . PET imaging and biodistribution studies were conducted in HEK293T:hFAP tumor-bearing mice .

Results or Outcomes

The FAP binding affinities (IC50) of natGa-SB02055, natGa-SB04028 and a previously reported compound, natGa-PNT6555, were found to be 0.41±0.06, 13.9±1.29 and 78.1±4.59 nM, respectively . PET imaging showed that while [68Ga]Ga-SB02055 presented with a nominal tumor uptake (1.08±0.37 %ID/g), [68Ga]Ga-SB04028 demonstrated clear tumor visualization with 1.5-fold higher tumor uptake (10.1±0.42 %ID/g) compared to [68Ga]Ga-PNT6555 (6.38±0.45 %ID/g) .

Cancer Imaging with ®-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers

Specific Scientific Field

This application falls under the field of Oncology and Radiology , specifically in the development of Positron Emission Tomography (PET) tracers for cancer imaging .

Summary of the Application

Fibroblast Activation Protein (FAP) is a membrane-tethered serine protease overexpressed in the reactive stromal fibroblasts of more than 90% of human carcinomas, making it a promising target for developing radiopharmaceuticals for imaging and therapy of carcinomas . Two novel ®-pyrrolidin-2-yl-boronic acid-based FAP-targeted ligands were synthesized for this purpose .

Methods of Application or Experimental Procedures

The two novel ligands, named SB02055 and SB04028, were synthesized and their Gallium-68 (68Ga) complexes were evaluated in preclinical studies . The binding affinities of these ligands to FAP were determined using enzymatic assays . PET imaging and biodistribution studies were conducted in HEK293T:hFAP tumor-bearing mice .

Results or Outcomes

The FAP binding affinities (IC50) of natGa-SB02055, natGa-SB04028 and a previously reported compound, natGa-PNT6555, were found to be 0.41±0.06, 13.9±1.29 and 78.1±4.59 nM, respectively . PET imaging showed that while [68Ga]Ga-SB02055 presented with a nominal tumor uptake (1.08±0.37 %ID/g), [68Ga]Ga-SB04028 demonstrated clear tumor visualization with 1.5-fold higher tumor uptake (10.1±0.42 %ID/g) compared to [68Ga]Ga-PNT6555 (6.38±0.45 %ID/g) .

Safety And Hazards

Propiedades

IUPAC Name |

3-methyl-5-[(2R)-pyrrolidin-2-yl]-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-5-8(11-10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMAXCRZQLWZFH-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)[C@H]2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)